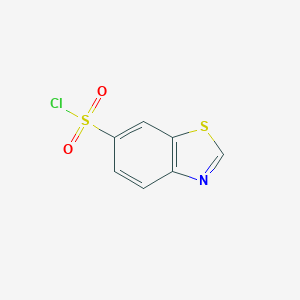
1,3-Benzothiazole-6-sulfonyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole sulfonamide derivatives, including the 1,3-Benzothiazole-6-sulfonyl chloride, typically involves the reaction of 2-mercaptobenzothiazole with sodium hypochlorite, achieving yields up to 85.8% under optimized conditions (Fang Wu-hon, 2015). This process highlights the efficiency of using accessible raw materials for synthesizing complex sulfonamide structures.
Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazole-6-sulfonyl chloride derivatives has been extensively studied, revealing insights into their chemical behavior and reactivity. Studies involving 2,3-dihydro-1,3-benzothiazole sulfonates have shown that these compounds form zwitterions and ion pairs, with intermolecular hydrogen bonds contributing to their stability (R. Kruszyński & A. Trzesowska-Kruszynska, 2009). These structural characteristics play a crucial role in the chemical reactions and properties of these compounds.
Chemical Reactions and Properties
1,3-Benzothiazole-6-sulfonyl chloride undergoes various chemical reactions, leading to diverse functionalized products. For instance, its reaction with hydroxylamine results in the substitution of the sulfonamide group by a hydroxyl group, underlining the compound's versatility in organic synthesis (J. Kamps, R. Belle, J. Mecinović, 2013). This reactivity is pivotal for developing novel synthetic pathways and obtaining compounds with desired functionalities.
Physical Properties Analysis
The physical properties of 1,3-Benzothiazole-6-sulfonyl chloride derivatives, such as solubility, melting point, and crystalline structure, significantly influence their application in organic synthesis. Research on related compounds, like 1,3-benzothiazole-6-carboxamidinium chloride, provides insights into how the molecular arrangement affects the overall properties of these substances (D. Matković-Čalogović et al., 2003). Understanding these properties is crucial for optimizing the use of benzothiazole sulfonamide derivatives in various chemical processes.
Chemical Properties Analysis
The chemical properties of 1,3-Benzothiazole-6-sulfonyl chloride, including its reactivity with nucleophiles, electrophiles, and its behavior in condensation reactions, are foundational for its application in creating complex molecular architectures. The compound's ability to participate in multi-component reactions, as demonstrated in the synthesis of tetrasubstituted imidazoles (A. Zare et al., 2015), showcases its versatility and utility in modern organic synthesis.
Aplicaciones Científicas De Investigación
1,3-Benzothiazole-6-sulfonyl chloride is a chemical compound with the empirical formula C7H4ClNO2S2 . It’s often used as a sulfonylating agent in organic compounds .
One of the potential applications of 1,3-Benzothiazole-6-sulfonyl chloride is in the field of Green Chemistry . Here’s a brief overview of this application:
- Specific Scientific Field : Green Chemistry .
- Summary of the Application : The compound is used in the synthesis of benzothiazole compounds related to green chemistry . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
- Methods of Application or Experimental Procedures : The synthesis of benzothiazole compounds involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results or Outcomes : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
-
Sulfonylating Agent : This compound can be used as a sulfonylating agent, which is used to introduce sulfonyl chloride functional groups . This property gives it diverse reactivity in organic synthesis .
-
Intermediate in Chemical and Pesticide Production : 1,3-Benzothiazole-6-sulfonyl chloride can be used to prepare various chemical and pesticide intermediates . These intermediates can then be used in the synthesis of a variety of other compounds .
-
Acylating Agent : This compound can be used as an acylating agent to introduce sulfonyl chloride functional groups . This property gives it diverse reactivity in organic synthesis .
-
Intermediate in Chemical and Pesticide Production : 1,3-Benzothiazole-6-sulfonyl chloride can be used to prepare various chemical and pesticide intermediates . These intermediates can then be used in the synthesis of a variety of other compounds .
Safety And Hazards
This compound is classified as a skin corrosive and eye damage category 1B substance . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid getting it in the eyes or on the skin . It should be used only in a chemical fume hood, and stored in a cool, dry place in a tightly closed container .
Propiedades
IUPAC Name |
1,3-benzothiazole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLJTWXFUSVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383562 | |
| Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazole-6-sulfonyl chloride | |
CAS RN |
181124-40-3 | |
| Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)











